molecular formula C18H20N2O3 B2359970 (2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate CAS No. 338406-59-0

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate

Cat. No.: B2359970
CAS No.: 338406-59-0
M. Wt: 312.369
InChI Key: WMPYXEVAXFMACV-UHFFFAOYSA-N
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Description

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate is a heterocyclic compound that features both an oxazolidine ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate typically involves the reaction of 2-amino alcohols with nitriles, carboxylic acids, or aldehydes to form the oxazolidine ring . The carbamate group is then introduced through a reaction with phenyl isocyanate. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction could produce amines .

Mechanism of Action

The mechanism of action of (2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The carbamate group may also play a role in binding to proteins or other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate is unique due to the combination of the oxazolidine ring and the carbamate group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-20-17(14-8-4-2-5-9-14)12-16(23-20)13-22-18(21)19-15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPYXEVAXFMACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(O1)COC(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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